molecular formula C16H15NO2 B4246768 N-[3-(allyloxy)phenyl]benzamide

N-[3-(allyloxy)phenyl]benzamide

Cat. No.: B4246768
M. Wt: 253.29 g/mol
InChI Key: QLLXAGSWTMCJDX-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]benzamide is a synthetic benzamide derivative featuring an allyloxy ether group attached to its anilide ring system. This structural motif is common in compounds investigated for their potential as chemical intermediates and biological agents. Benzamide derivatives are of significant importance in medicinal and agricultural chemistry, often serving as key precursors or active cores in the development of new therapeutic and agrochemical candidates . The compound's molecular structure, which combines a benzamide group with a reactive allyl ether, makes it a valuable scaffold for further chemical exploration and derivatization in organic synthesis. Researchers can utilize this compound to develop more complex molecules, leveraging the reactivity of the allyl group for reactions such as Claisen rearrangements or functional group interconversions. As a member of the benzamide family, it falls under a class of compounds known for a wide range of pharmacological activities, though its specific mechanism of action and research applications are subject to ongoing investigation. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All handling and experimentation must be conducted in accordance with applicable safety regulations and standard operating procedures.

Properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLXAGSWTMCJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[3-(allyloxy)phenyl]benzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis of this compound typically involves multi-step reactions, such as coupling of allyloxy-substituted anilines with benzoyl chloride derivatives under controlled conditions. Key steps include:

  • Allylation : Introducing the allyloxy group via nucleophilic substitution or Mitsunobu reactions.
  • Amide Coupling : Using coupling agents like EDC/HOBt or activating the carboxylic acid as an acyl chloride.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking intermediates and ensuring purity .
  • Yield Optimization : Temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments (e.g., excess benzoyl chloride) improve yields. Hazard analysis for reagents like dichloromethane and acyl chlorides is mandatory .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the allyloxy group (δ 4.5–5.5 ppm for allyl protons) and benzamide carbonyl (δ ~165 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (aryl-O-allyl).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, as seen in related benzamide derivatives (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in substitution or oxidation reactions?

  • Answer : The amide nitrogen’s lone pair participates in resonance with the carbonyl, reducing nucleophilicity. However, steric and electronic effects from the allyloxy group can:

  • Stabilize Transition States : Allyloxy’s electron-donating nature may enhance electrophilic substitution at the meta position.
  • Anomeric Effects : In derivatives like N-(benzyloxy)-N-(pivaloyloxy)benzamides, diminished resonance allows pyramidalization at nitrogen, enabling unique reactivity (e.g., deamination via σ* orbital interactions) .
  • Oxidation Sensitivity : Allyl groups are prone to epoxidation or ozonolysis, requiring inert atmospheres for stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentrations used.
  • Structural Analogues : Subtle changes (e.g., trifluoromethyl vs. nitro substituents) drastically alter bioactivity. For example, trifluoromethyl enhances metabolic stability but may reduce solubility .
  • Synergistic Effects : Co-administration with cell-penetrating peptides or adjuvants can amplify activity, as seen in sulfonamide derivatives .
  • Validation : Reproduce studies under standardized conditions and use orthogonal assays (e.g., enzymatic inhibition + cell viability) .

Q. What safety protocols are critical when handling this compound, given potential mutagenicity?

  • Answer :

  • Mutagenicity Screening : Conduct Ames II testing, as some benzamide derivatives show mutagenic potential comparable to benzyl chloride .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Decomposition Risks : Differential scanning calorimetry (DSC) reveals thermal decomposition thresholds; store at –20°C under nitrogen .
  • Waste Disposal : Neutralize acyl chloride byproducts with sodium bicarbonate before disposal .

Experimental Design & Data Analysis

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

  • Answer :

  • Docking Studies : Predict binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock. The allyloxy group’s flexibility may improve binding pocket compatibility.
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with biological activity.
  • MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Answer :

  • Stepwise Purification : Use flash chromatography after each step to remove intermediates like unreacted aniline.
  • Catalytic Optimization : Palladium catalysts for allylation reduce side reactions (e.g., over-oxidation).
  • In-line Analytics : ReactIR monitors reaction progress in real-time, minimizing hydrolysis of acyl intermediates .

Applications in Drug Discovery

Q. What makes this compound a promising scaffold for kinase inhibitors?

  • Answer :

  • Structural Mimicry : The benzamide core mimics ATP-binding motifs in kinases.
  • Modularity : Allyloxy and aryl groups can be tuned to target specific kinases (e.g., JAK2 vs. EGFR).
  • Case Study : Analogues like N-(4-tert-butylphenyl)thiazol-2-yl benzamides show nanomolar IC50_{50} values in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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